
omega-conotoxin MVIIC
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ω-芋螺毒素 MVIIC 是一种肽毒素,源自芋螺属物种芋螺的毒液。 该化合物以其选择性抑制电压门控钙通道,特别是 P/Q 型通道的能力而闻名 。 Ω-芋螺毒素 MVIIC 由于其潜在的治疗应用,尤其是在慢性疼痛和神经系统疾病的治疗中,引起了广泛的关注 .
准备方法
Ω-芋螺毒素 MVIIC 通常采用固相肽合成 (SPPS) 合成,这是一种允许将氨基酸依次添加到正在生长的肽链中的方法 。 合成涉及以下步骤:
树脂装载: 第一个氨基酸连接到固体树脂载体上。
链延伸: 随后的氨基酸以特定顺序逐个添加,每次添加都涉及去保护和偶联反应。
裂解和纯化: 完成的肽从树脂上裂解,并使用高效液相色谱 (HPLC) 进行纯化。
化学反应分析
Oxidative Folding
The proper formation of disulfide bonds is crucial for the biological activity of omega-conotoxin MVIIC .
- Conditions for Correct Folding Oxidative folding of this compound favors mismatched disulfide bonds in an ammonium acetate buffer at pH 7.7 and 21°C. Lowering the reaction temperature to 5°C and increasing the salt concentration (e.g., 2M (NH4)2SO4) promotes the correct folding and yields the biologically active product .
- Two-Stage Pathway The folding process occurs in two stages:
- Effect of Temperature and Salt Temperature and salt concentration significantly influence the equilibrium between mismatched and correctly formed disulfide bonds. Anion binding at low concentrations and the salting-out effect at high salt concentrations can explain the effect of salts on the rearrangement reaction .
Reductive Amination
Reductive amination is a chemical reaction used to modify omega-conotoxin MVIIA (a related conotoxin) by grafting alkyl chains to the peptide sequence . This method can be employed to modify omega-conotoxin MVIIA at various sites .
- Reaction Mechanism Myristic aldehyde reacts with the amino groups on the side chains of lysine residues in omega-conotoxin MVIIA to form Schiff bases. Sodium cyanoborohydride (NaBH3CN) then reduces these Schiff bases, creating covalent bonds and yielding alkyl chain-modified peptides .
- Optimization of Reaction Conditions The molar ratio of peptide to myristic aldehyde, the reaction solvent, and the pH influence the reaction. A 1:1 molar ratio of omega-conotoxin MVIIA to myristic aldehyde in methanol at a weakly acidic pH is suitable for obtaining the modified peptide .
- Multi-Site Modification Performing the modification reaction with a 1:2 molar ratio of omega-conotoxin MVIIA to myristic aldehyde results in multi-site modification .
- Identification of Modified Peptides High-performance liquid chromatography (HPLC) and ESI-MS are used to identify the modified peptides. The preferred site for the reaction is the lysine residue at position 2 (K2) .
Other Chemical Modifications
- N-acetylation and Deamidation N-acetylation of the N-terminus or deamidation of the C-terminus of omega-conotoxins reduces their potency .
Structural Features and Modifications
- Disulfide Bridges Omega-conotoxins have a compact structure maintained by disulfide bridges . For this compound, these bonds are between Cys1-Cys16, Cys8-Cys20, and Cys15-Cys26 .
- Importance of Tyrosine Residue Alanine-replacement studies have shown that Tyrosine (Tyr13) is a crucial residue for binding to calcium channels .
- Beta-Sheet Structure Omega-conotoxin MVIIA contains a short triple-stranded antiparallel beta-sheet .
Effects of Salt Concentration and Temperature on Folding
Reductive Amination Optimization
科学研究应用
Ω-芋螺毒素 MVIIC 具有广泛的科学研究应用:
神经科学: 它被用来研究电压门控钙通道的功能及其在神经递质释放中的作用.
药理学: 该化合物可作为开发用于慢性疼痛管理的新型镇痛剂的工具.
生物化学: 研究人员使用它来研究蛋白质-蛋白质相互作用和信号转导通路.
作用机制
相似化合物的比较
Ω-芋螺毒素 MVIIC 是一个靶向电压门控钙通道的芋螺毒素家族的一部分。 类似的化合物包括:
Ω-芋螺毒素 GVIA: 选择性抑制 N 型钙通道.
Ω-芋螺毒素 MVIIA: 也靶向 N 型钙通道,并在临床上用作镇痛剂.
Ω-芋螺毒素 CVID: 另一个具有潜在治疗应用的 N 型钙通道抑制剂.
Ω-芋螺毒素 MVIIC 在对 P/Q 型钙通道的选择性方面是独一无二的,这使其成为研究这些特定通道及其生理作用的宝贵工具 .
生物活性
Omega-conotoxin MVIIC (MVIIC) is a peptide neurotoxin derived from the venom of the marine cone snail, Conus magus. It is primarily known for its role as a selective blocker of voltage-gated calcium channels (VGCCs), particularly the N-type (CaV2.1) and P/Q-type (CaV2.2) channels. This article delves into the biological activity of MVIIC, highlighting its mechanisms, potential therapeutic applications, and relevant research findings.
MVIIC exerts its biological effects by inhibiting calcium influx through specific VGCCs, which are crucial for neurotransmitter release in both central and peripheral nervous systems. The peptide's structure allows it to bind selectively to these channels, blocking calcium entry and consequently modulating synaptic transmission and neuronal excitability.
Key Characteristics:
- Composition: MVIIC consists of 26 amino acids with multiple disulfide bonds that stabilize its structure.
- Target Channels: Primarily inhibits N-type and P/Q-type VGCCs, with some effects on R-type channels as well .
- Biological Effects: Reduction in calcium influx leads to decreased neurotransmitter release, which can be beneficial in conditions characterized by excessive neuronal activity or injury.
Neuroprotective Effects
Recent studies have demonstrated that MVIIC possesses neuroprotective properties, particularly in models of spinal cord injury (SCI). Research indicates that MVIIC can significantly reduce neuronal apoptosis and promote recovery following ischemic events.
In Vitro Studies:
- In spinal cord slices subjected to ischemia, MVIIC pretreatment resulted in a 24.34% reduction in cell death compared to untreated controls. This was associated with decreased activation of caspase-3, a key marker of apoptosis .
In Vivo Studies:
- In a rat model of SCI, MVIIC was administered intralesionally after injury. Behavioral assessments using the Basso Beattie Bresnahan scale showed significant recovery in hindlimb function with doses as low as 15 pmol , highlighting its potential for therapeutic use in spinal injuries .
Comparative Studies
To understand the efficacy and selectivity of MVIIC relative to other conotoxins, a comparison with other omega-conotoxins such as MVIIA and GVIA is essential.
Conotoxin | Target Channel | Selectivity | Neuroprotective Effects |
---|---|---|---|
MVIIC | N-type, P/Q-type | Moderate | Significant |
MVIIA | N-type | High | Strong |
GVIA | N-type | Very High | Moderate |
MVIIC's unique profile allows it to be used in contexts where both N-type and P/Q-type channel inhibition is beneficial, such as in certain pain syndromes and neuroprotective strategies following CNS injuries .
Case Studies
- Spinal Cord Injury Model:
- Calcium Channel Blockade:
属性
CAS 编号 |
147794-23-8 |
---|---|
分子式 |
C106H178N40O32S7 |
分子量 |
2749.3 g/mol |
IUPAC 名称 |
2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid |
InChI |
InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121) |
InChI 键 |
FHVUTHWUIUXZBY-UHFFFAOYSA-N |
SMILES |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
手性 SMILES |
C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
规范 SMILES |
CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N |
外观 |
White lyophilized solidPurity rate: > 97 %AA sequence: Cys1-Lys-Gly-Lys-Gly-Ala-Pro-Cys8-Arg-Lys-Thr-Met-Tyr-Asp-Cys15-Cys16-Ser-Gly-Ser-Cys20-Gly-Arg-Arg-Gly-Lys-Cys26-NH2Disulfide bonds: Cys1-Cys16, Cys8-Cys20 and Cys15-Cys26Length (aa): 26 |
同义词 |
2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。